REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:17])=[C:13]([CH:16]=1)[C:14]#[N:15].C1(C)C=CC=CC=1.O>CCOC(C)=O>[Cl:17][C:12]1[CH:11]=[CH:10][C:9]([NH:8][C:5](=[O:7])[CH3:6])=[CH:16][C:13]=1[C:14]#[N:15]
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Name
|
|
Quantity
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2.79 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC(=C(C#N)C1)Cl
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Name
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N,N-dimethylaminopyridine
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Quantity
|
0.241 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 1.5 h
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Duration
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1.5 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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CUSTOM
|
Details
|
was collected
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted once more with EtOAc
|
Type
|
WASH
|
Details
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the combined layers were washed with brine
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Type
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DISSOLUTION
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Details
|
The reserved precipitate was then dissolved in EtOAc
|
Type
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WASH
|
Details
|
which was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was triturated with DCM/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(C)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.52 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |